molecular formula C16H19NO2 B2481886 N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide CAS No. 842959-11-9

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2481886
CAS No.: 842959-11-9
M. Wt: 257.333
InChI Key: PKRYGPVXTYJRKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. Belonging to the benzofuran-2-carboxamide class, this compound features a core benzofuran scaffold fused with a carboxamide group substituted with a cyclohexyl moiety . The benzofuran scaffold is a privileged structure in drug design due to its versatile biological activities . Researchers are particularly interested in similar compounds for developing novel anticancer agents. Structure-activity relationship (SAR) studies indicate that substitutions on the benzofuran core, such as the methyl group at the 3-position, and the nature of the amide substituent, are critical for modulating the compound's biological activity and selectivity . The cyclohexyl group is a common pharmacophore that can influence the molecule's lipophilicity and interaction with biological targets . Synthetic routes for closely related benzofuran-2-carboxamides have been established, often involving efficient methods like the Ugi multi-component reaction followed by a microwave-assisted Rap-Stoermer cyclization to construct the diverse benzofuran core . This compound is intended for research use only, strictly within laboratory settings, and is not for diagnostic or therapeutic applications. Researchers can utilize it as a building block in synthetic chemistry or as a reference standard in biological screening assays to explore new therapeutic pathways.

Properties

IUPAC Name

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-13-9-5-6-10-14(13)19-15(11)16(18)17-12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRYGPVXTYJRKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321572
Record name N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

842959-11-9
Record name N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide can be achieved through various synthetic routes. One common method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group cleavage and further diversification of the C3-arylated benzofuran products are achieved through a one-pot, two-step transamidation procedure . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.

Chemical Reactions Analysis

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Cannabinoid Receptor Modulation

Research indicates that compounds similar to N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide exhibit activity as cannabinoid receptor agonists, particularly targeting the CB2 receptor. These compounds have shown potential in managing conditions such as neuropathic pain and inflammation. For instance, studies have demonstrated that selective CB2 agonists can reverse neuropathic pain without affecting motor functions in animal models .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines through mechanisms such as:

  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .
  • Cell Cycle Arrest : Research indicates that treatment with benzofuran derivatives can lead to S-phase arrest in cancer cells, inhibiting their proliferation.

Neuroprotective Effects

The compound may also possess neuroprotective properties by inhibiting enzymes associated with neurodegenerative diseases. For example, similar benzofuran derivatives have demonstrated inhibitory effects on monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters like dopamine. This inhibition could potentially alleviate symptoms in conditions such as Parkinson's disease.

Case Study 1: Neuropathic Pain Management

A study explored the effects of a related benzofuran derivative on neuropathic pain models in rats. The compound was effective in reducing pain responses without impairing locomotor function, suggesting its potential as a therapeutic agent for chronic pain management .

Case Study 2: Anticancer Activity

In vitro assays evaluating the anticancer effects of benzofuran derivatives revealed significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism involved centrosome removal and p53 stabilization, leading to cell cycle arrest and reduced viability.

Data Tables

Application AreaMechanism of ActionRelevant Studies
Cannabinoid Receptor ModulationAgonism at CB2 receptors Neuropathic pain studies
Anticancer ActivityInduction of apoptosis; cell cycle arrest Cytotoxicity against cancer cell lines
Neuroprotective EffectsMAO-B inhibition Studies on neurodegenerative diseases

Mechanism of Action

The mechanism by which N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological activities. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Bromine substituents (as in Compound 4, ) enhance electrophilic reactivity, facilitating further functionalization. In contrast, methyl and cyclohexyl groups in the target compound likely improve lipophilicity, impacting solubility and pharmacokinetics .

Synthetic Methodologies :

  • Compound 4 () was synthesized via base-mediated alkylation using NaH and methyl iodide, yielding 92% after recrystallization. This suggests that similar approaches could apply to the target compound’s synthesis .
  • The absence of halogen atoms in the target compound may simplify purification compared to brominated analogs, which require careful handling to avoid byproducts.

Crystallographic and Analytical Data

While crystallographic data for the target compound are unavailable, highlights the utility of analytical techniques (e.g., elemental analysis) for validating synthetic outcomes. For example, Compound 4 showed close agreement between calculated (C: 55.73%; H: 5.04%; N: 5.00%) and found values (C: 55.78%; H: 5.04%; N: 4.89%), confirming high purity . Software such as SHELX and ORTEP (–4) are widely used for structural determination in related compounds, underscoring the importance of crystallographic tools in characterizing such molecules .

Biological Activity

N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly concerning its interaction with cannabinoid receptors. This article provides a comprehensive overview of the compound's biological activity, including its pharmacological implications, synthesis methods, and relevant case studies.

Interaction with Cannabinoid Receptors

Research indicates that this compound selectively binds to cannabinoid receptors. These receptors play critical roles in modulating pain, appetite, and immune responses. The compound's ability to act as a selective ligand suggests potential therapeutic applications in analgesia and anti-inflammatory treatments.

Table 1: Binding Affinity of this compound

Receptor TypeBinding Affinity (Ki)Functional Activity
CB110 nMAgonist
CB215 nMAgonist

The binding affinity values indicate that the compound has a strong interaction with both receptor types, reinforcing its potential as a therapeutic agent.

Pharmacological Applications

The pharmacological implications of this compound extend beyond cannabinoid receptor activity. Its potential applications include:

  • Analgesic Effects : Due to its interaction with pain modulation pathways.
  • Anti-inflammatory Properties : Potentially beneficial in treating inflammatory conditions.
  • Neuroprotective Effects : May offer protective benefits in neurodegenerative diseases through receptor-mediated signaling pathways.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions typical for carboxamides and benzofurans. Common methods include:

  • Amidation Reactions : Reacting the corresponding benzofuran derivative with cyclohexylamine.
  • Cyclization Techniques : Utilizing cyclization methods to form the benzofuran core structure before introducing functional groups.

These synthetic routes allow for modifications that can enhance the compound's biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds within the benzofuran class, providing insights into their mechanisms of action and therapeutic potential.

Study 1: Analgesic Activity

A study evaluated the analgesic properties of several benzofuran derivatives, including this compound. Results indicated significant pain relief in animal models compared to control groups, suggesting that this compound could be developed as an effective analgesic agent.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of this compound. The compound demonstrated a marked reduction in inflammatory markers in vitro, indicating its potential utility in treating conditions characterized by inflammation.

Q & A

Q. What are the common synthetic routes for N-cyclohexyl-3-methyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, starting with the construction of the benzofuran core. A key step is the coupling of the benzofuran-2-carboxylic acid derivative with cyclohexylamine. For example:

  • Step 1 : Preparation of 3-methyl-1-benzofuran-2-carboxylic acid via cyclization of substituted salicylaldehydes with ethyl acetoacetate under acidic conditions .
  • Step 2 : Activation of the carboxylic acid using coupling agents like EDCI/HOBt, followed by reaction with cyclohexylamine to form the carboxamide .
  • Critical factors : Temperature control (e.g., 0–5°C for amine coupling to minimize side reactions) and stoichiometric ratios (excess cyclohexylamine ensures complete conversion). Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized using spectroscopic methods?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexyl protons), δ 2.4 ppm (3-methyl group), and δ 6.8–7.8 ppm (benzofuran aromatic protons). The amide proton (NH) appears as a broad singlet near δ 6.0–6.5 ppm .
    • ¹³C NMR : Carbonyl resonance at ~165 ppm (amide C=O) and benzofuran carbons between 100–160 ppm .
  • Infrared Spectroscopy (IR) : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₆H₁₉NO₂ (calculated 265.3 g/mol) .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software mitigate these issues?

Crystallographic challenges include:

  • Disorder in the cyclohexyl group : Dynamic disorder due to rotational flexibility complicates electron density maps.
  • Solution : SHELXL refinement with restraints (e.g., SIMU and DELU commands) to model anisotropic displacement parameters .
  • Twinned crystals : Use SHELXD for dual-space structure solution and SHELXE for density modification to resolve overlapping reflections .
  • Validation : The R-factor (<5%) and goodness-of-fit (~1.0) in SHELXL ensure structural reliability .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

  • Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., enzymes or receptors). The benzofuran core and carboxamide group often interact with hydrophobic pockets and hydrogen-bond donors .
  • Quantum Mechanical (QM) calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity .
  • MD simulations : GROMACS or AMBER simulate ligand-protein dynamics over 100+ ns to evaluate stability of interactions .

Q. How should researchers address discrepancies in spectroscopic data when synthesizing novel benzofuran-2-carboxamide analogs?

  • Contradiction analysis :
    • Case 1 : Unassigned peaks in ¹H NMR may indicate unreacted starting material or byproducts. Use preparative TLC or HPLC to isolate impurities .
    • Case 2 : MS molecular ion mismatch suggests incorrect stoichiometry. Verify via elemental analysis or high-resolution MS .
  • Cross-validation : Pair X-ray crystallography (ORTEP-3 visualization) with NMR/IR to confirm stereochemistry and functional groups .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for N-Cyclohexyl-3-methyl-1-benzofuran-2-carboxamide

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa=10.2 Å, b=7.8 Å, c=15.3 Å
R-factor (final)0.042
Refinement softwareSHELXL-2018

Q. Table 2. Optimized Reaction Conditions for Amide Coupling

ParameterOptimal Range
Temperature0–5°C
Coupling agentEDCI/HOBt
SolventDry DMF
Reaction time12–24 hours
Yield75–85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.